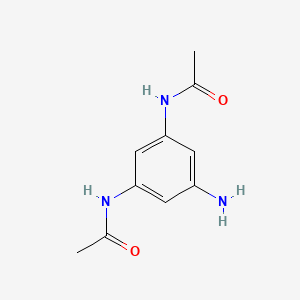

N-(3-acetamido-5-aminophenyl)acetamide

描述

属性

CAS 编号 |

42380-40-5 |

|---|---|

分子式 |

C10H13N3O2 |

分子量 |

207.23 g/mol |

IUPAC 名称 |

N-(3-acetamido-5-aminophenyl)acetamide |

InChI |

InChI=1S/C10H13N3O2/c1-6(14)12-9-3-8(11)4-10(5-9)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |

InChI 键 |

LZBDHQJAHVRQDI-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=CC(=CC(=C1)N)NC(=O)C |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

N-(3-acetamido-5-aminophenyl)acetamide serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds derived from this structure have shown potential as inhibitors of HIV-1 reverse transcriptase, a critical target in HIV treatment. In a study evaluating several acetamide derivatives, compounds demonstrated moderate inhibitory activity against HIV-1 RT, suggesting their potential as therapeutic agents against viral infections .

Anticancer Properties

Research into the anticancer applications of this compound derivatives has revealed promising results. A series of 6-ethynylpurines, which are structurally related to the acetamide class, showed selective inhibition of protein kinases relevant to cancer treatment. These findings highlight the potential for developing new cancer therapies based on modifications of the acetamide structure .

Dye Production

This compound is also utilized in the dye industry, particularly in the formulation of disperse dyes. Its chemical properties make it an essential intermediate for synthesizing various dye compounds.

Disperse Dyes

The compound is employed in producing reactive yellow dyes and other disperse dyes used for textile applications. The ability to form azo compounds and other heterocycles from this compound enhances its utility in creating vibrant colors with good fastness properties .

Data Table: Applications Overview

Study on Antiviral Activity

A recent investigation focused on synthesizing various derivatives of this compound to evaluate their efficacy against HIV-1 reverse transcriptase. The study demonstrated that certain modifications could enhance inhibitory activity, making these derivatives potential candidates for further development into antiviral drugs .

Research on Anticancer Properties

Another significant study explored the anticancer effects of structurally related compounds derived from this compound. The results indicated that specific derivatives exhibited selective inhibition of cancer cell growth, suggesting a pathway for developing new cancer therapeutics based on this compound's framework .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Key Comparisons :

- Antimicrobial/Fungal Activity :

Acetamide derivatives with electron-withdrawing or bulky substituents exhibit enhanced antimicrobial properties. For example:- Compound 47 (N-(3,5-difluorophenyl)acetamide) and Compound 48 (N-(3-isopropylphenyl)acetamide) demonstrated strong activity against gram-positive bacteria due to fluorine and isopropyl groups enhancing membrane penetration .

- Compound 49 (N-(thiazol-2-yl)acetamide) and Compound 50 (N-(6-chloropyridin-2-yl)acetamide) showed antifungal activity, attributed to heterocyclic moieties disrupting fungal cell walls .

- Chalcone-Acetamide Hybrids: Chalcones (α,β-unsaturated ketones) fused with acetamide groups, such as Compounds 51–52, exhibit anti-inflammatory and anticancer activities . The amino group in the target compound could similarly modulate redox or signaling pathways, though its dual acetamido/amino configuration may limit conjugation with aromatic systems compared to chalcones.

Substituent Effects on Physicochemical Properties

- Crystal Structure and Electron Effects: Meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit altered crystal parameters due to electron-withdrawing groups like chlorine or nitro substituents . The amino group in the target compound, being electron-donating, may reduce lattice stability compared to nitro-substituted analogs but improve solubility in polar solvents.

- Solubility and Stability: Compounds like B1 (N-(4-nitrophenyl)acetamide) and B2 (N-(4-trifluoromethylphenyl)acetamide) show reduced aqueous solubility due to nitro/CF₃ groups . The amino group in the target compound could counteract this, enhancing solubility for pharmaceutical formulations.

Data Tables: Comparative Overview of Acetamide Derivatives

Research Implications and Gaps

- Biological Potential: The amino group in N-(3-acetamido-5-aminophenyl)acetamide may enable interactions with biological targets like kinases or receptors, but empirical studies are needed to confirm this .

- Synthetic Challenges: Selective acetylation of the amino group without over-reaction requires optimization, drawing from methods in and .

- Structural Studies: X-ray crystallography (as in ) could clarify how the amino/acetamido groups influence packing and stability .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-acetamido-5-aminophenyl)acetamide with high regioselectivity?

- Methodological Answer : Begin with a 3,5-diaminophenyl precursor and perform selective acetylation. Protect the 5-amino group using a temporary protecting agent (e.g., tert-butoxycarbonyl, BOC) to avoid over-acetylation. Use acetic anhydride in a polar aprotic solvent (e.g., DMF) under inert conditions. Deprotect the 5-amino group via acid hydrolysis. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Validate purity via HPLC (C18 column, mobile phase: 65:35 acetonitrile/water) .

Q. How can researchers ensure analytical purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Prepare a sample solution (1 mg/mL in water), mix with acetonitrile (13% v/v), and analyze for related substances. Peaks for byproducts (e.g., unreacted diamine or mono-acetylated intermediates) should not exceed 0.1% .

- NMR : Confirm the absence of residual solvents (e.g., DMF) via ¹H NMR (DMSO-d₆, 400 MHz). Integrate aromatic protons (δ 6.8–7.5 ppm) and acetamide methyl groups (δ 2.1 ppm) for stoichiometric validation.

- FTIR : Validate acetamide C=O stretching at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine powders. Store in airtight containers away from oxidizing agents. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for related acetamide derivatives .

Advanced Research Questions

Q. How can this compound act as a directing group in Pd-catalyzed C-H functionalization?

- Methodological Answer : The acetamide moiety serves as a bidentate directing group, coordinating Pd(II) to activate ortho-C-H bonds. Optimize conditions with Pd(OAc)₂ (5 mol%), Mn(OAc)₂ as an oxidant (avoids silver salts), and DMF at 110°C. Test aryl iodides with electron-withdrawing groups for enhanced reactivity. Isolate biaryl products via flash chromatography and characterize via HRMS and NOESY NMR .

Q. What techniques resolve conformational ambiguities in this compound derivatives?

- Methodological Answer :

- Variable-temperature NMR : Analyze dynamic rotational barriers of the acetamide group in DMSO-d₆ (298–343 K). Calculate energy barriers (ΔG‡) using Eyring plots from coalescence temperatures .

- X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water). Resolve intramolecular hydrogen bonds (N-H∙∙∙O=C) and dihedral angles between aromatic and acetamide planes.

- DFT simulations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate conformer populations .

Q. How to address discrepancies between computational and experimental electronic properties of this compound?

- Methodological Answer :

- MESP analysis : Map electrostatic potentials (Gaussian 09, HF/6-311++G**) to identify nucleophilic/electrophilic sites. Compare with experimental FTIR (C=O polarization) and NMR (¹³C chemical shifts).

- HOMO-LUMO gaps : Validate DFT-predicted gaps (e.g., 5.2 eV) against UV-Vis spectra (λmax ~270 nm in methanol). Adjust basis sets (e.g., CAM-B3LYP) for better correlation .

Q. Can this compound intermediates enable synthesis of bioactive metabolites like urolithins?

- Methodological Answer : Yes. Use Pd-catalyzed ortho-arylation to couple with iodinated ellagic acid derivatives. After arylation, hydrolyze the acetamide group (6M HCl, reflux) to yield urolithin M6 or M7. Confirm regiochemistry via COSY NMR and LC-MS. Compare pharmacokinetic profiles with natural metabolites using in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。